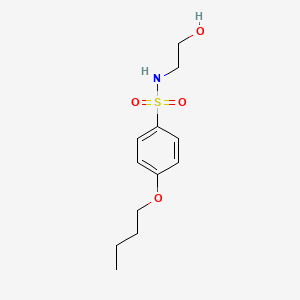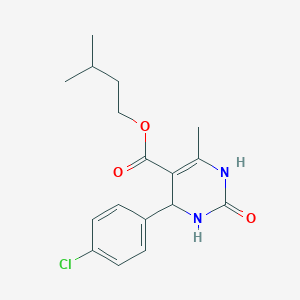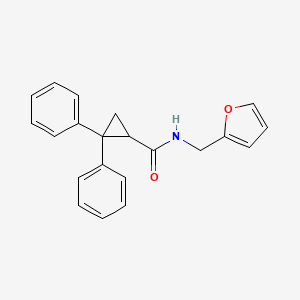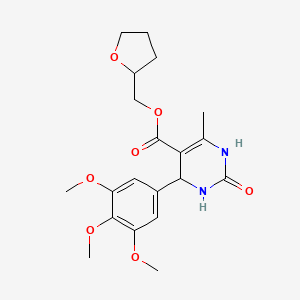
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, also known as DPP-4 inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is involved in the regulation of glucose metabolism and insulin secretion.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves the inhibition of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone has been shown to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of other diseases such as cardiovascular disease and cancer. It may also have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in lab experiments is its potency and specificity as a 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone inhibitor. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone in scientific research. One area of interest is its potential use in the treatment of other diseases such as cardiovascular disease and cancer, due to its anti-inflammatory and antioxidant effects. Another area of interest is its potential use in combination with other drugs or therapies for the treatment of diabetes and related metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone involves several steps, including the reaction between 2,6-dimethylpyridine-3,5-dicarboxylic acid and phenylacetyl chloride, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone is widely used in scientific research, particularly in the study of diabetes and related metabolic disorders. It is a potent inhibitor of the 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone enzyme, which is involved in the regulation of glucose metabolism and insulin secretion. By inhibiting 2-(3,5-dimethyl-2,6-diphenyl-4-pyridinyl)-1-phenylethanone, this compound can increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-2,6-diphenylpyridin-4-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c1-19-24(18-25(29)21-12-6-3-7-13-21)20(2)27(23-16-10-5-11-17-23)28-26(19)22-14-8-4-9-15-22/h3-17H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOQFYHXJUWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)


![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4929704.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)